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Compound of Interest

Compound Name:
2-Bromo-1-(4-

morpholinophenyl)ethanone

Cat. No.: B1273728 Get Quote

For researchers, scientists, and drug development professionals, a thorough understanding of

the structural characteristics of synthetic intermediates is paramount. This guide provides a

comparative analysis of the spectroscopic data for 2-Bromo-1-(4-
morpholinophenyl)ethanone and its structural analogs. While experimental spectroscopic

data for 2-Bromo-1-(4-morpholinophenyl)ethanone is not readily available in public

databases, we present the data for its immediate precursor, 4'-Morpholinoacetophenone, and a

range of substituted α-bromo acetophenones to provide a valuable reference for spectral

interpretation and characterization.

Characterization of the Precursor: 4'-
Morpholinoacetophenone
The synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone typically proceeds via the

bromination of 4'-Morpholinoacetophenone. A comprehensive spectroscopic analysis of this

precursor is essential for verifying its identity and purity before proceeding with the synthesis.

Below is a summary of the available spectroscopic data for 4'-Morpholinoacetophenone.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1273728?utm_src=pdf-interest
https://www.benchchem.com/product/b1273728?utm_src=pdf-body
https://www.benchchem.com/product/b1273728?utm_src=pdf-body
https://www.benchchem.com/product/b1273728?utm_src=pdf-body
https://www.benchchem.com/product/b1273728?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273728?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Technique Data Summary

¹H NMR Data available on SpectraBase[1]

¹³C NMR Data available on SpectraBase[1]

FTIR Data available on SpectraBase[1]

Mass Spectrometry (GC-MS) Data available on SpectraBase[1][2]

Comparative Spectroscopic Data of Substituted 2-
Bromo-1-phenylethanones
To aid researchers in the characterization of 2-Bromo-1-(4-morpholinophenyl)ethanone, this

section provides a comparative analysis of ¹H and ¹³C NMR data for a series of structurally

related 2-bromo-1-phenylethanone derivatives. These compounds share the core α-bromo

ketone-phenyl scaffold, with variations in the para-substituent on the phenyl ring. The data

presented here is sourced from the supporting information of a research article.[3]

¹H NMR Data Comparison
The ¹H NMR spectra of these compounds are characterized by a singlet for the α-

bromomethylene protons (CH₂Br) and signals in the aromatic region corresponding to the

substituted phenyl ring. The chemical shift of the CH₂Br protons is typically observed around

4.4 ppm.
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Compound
Aromatic Protons

(ppm)

CH₂Br Protons

(ppm)
Other Protons (ppm)

2-bromo-1-(4-

chlorophenyl)ethanon

e

7.94 (d, J = 8.8 Hz,

2H), 7.48 (d, J = 8.8

Hz, 2H)

4.42 (s, 2H)

2-bromo-1-(4-

bromophenyl)ethanon

e

7.86 (d, J = 8.4 Hz,

2H), 7.65 (d, J = 8.8

Hz, 2H)

4.12 (s, 2H)

2-bromo-1-(4-

iodophenyl)ethanone

7.87 (d, J = 8.4 Hz,

2H), 7.69 (d, J = 8.4

Hz, 2H)

4.40 (s, 2H)

2-bromo-1-(4-

(trifluoromethyl)phenyl

)ethanone

8.11 (d, J = 8.0 Hz,

2H), 7.78 (d, J = 8.0

Hz, 2H)

4.47 (s, 2H)

¹³C NMR Data Comparison
The ¹³C NMR spectra of these compounds show a characteristic signal for the carbonyl carbon

(C=O) in the range of 190-194 ppm and a signal for the α-bromomethylene carbon (CH₂Br)

around 30-35 ppm.
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Compound C=O (ppm)
Aromatic Carbons

(ppm)
CH₂Br (ppm)

2-bromo-1-(4-

chlorophenyl)ethanon

e

190.2
140.5, 132.2, 130.3,

129.2
30.4

2-bromo-1-(4-

bromophenyl)ethanon

e

190.4
132.6, 132.2, 130.4,

129.3
30.4

2-bromo-1-(4-

iodophenyl)ethanone
190.8

138.3, 133.3, 130.3,

102.3
30.4

2-bromo-1-(4-

(trifluoromethyl)phenyl

)ethanone

190.4

136.5, 135.1 (q, J =

32.2 Hz), 129.3, 125.9

(q, J = 3.8 Hz), 123.3

(q, J = 271.8 Hz)

30.3

Experimental Protocols
The following are general experimental protocols for acquiring the spectroscopic data

presented in this guide. Specific parameters may vary depending on the instrument and

experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically

recorded on a 400 MHz or 500 MHz spectrometer. The sample is dissolved in a deuterated

solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing

tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per

million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier-transform

infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra are generally acquired using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The mass-to-

charge ratio (m/z) of the fragmented ions is recorded.
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Visualizing the Synthetic Pathway
The synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone from 4'-

Morpholinoacetophenone is a key transformation. The following diagram illustrates this

synthetic workflow.

4'-Morpholinoacetophenone

2-Bromo-1-(4-morpholinophenyl)ethanone

Bromination

Brominating Agent
(e.g., Br2, NBS)

Synthesized Compound

Purification

Spectroscopic Analysis
(NMR, IR, MS)

Data Interpretation & Comparison
with Known Compounds

Structure Confirmation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of α-Bromo Ketones: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1273728#spectroscopic-data-for-2-bromo-1-4-
morpholinophenyl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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